molecular formula C13H16N4O2S B2906719 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide CAS No. 667887-73-2

2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide

Cat. No.: B2906719
CAS No.: 667887-73-2
M. Wt: 292.36
InChI Key: DFJDUQMLMOUZRQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, featuring a thioether-linked N,N-dimethylacetamide moiety at position 2. Key structural attributes include:

  • Core structure: A pyrido[2,3-d]pyrimidine scaffold with hydroxy (C4), methyl (C5, C7), and dimethylacetamide (C2) substituents.
  • Synthetic route: Likely synthesized via alkylation of a thiolated pyrido[2,3-d]pyrimidine intermediate with 2-chloro-N,N-dimethylacetamide, following methods analogous to those in and .

Properties

IUPAC Name

2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-7-5-8(2)14-11-10(7)12(19)16-13(15-11)20-6-9(18)17(3)4/h5H,6H2,1-4H3,(H,14,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJDUQMLMOUZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[2,3-d]pyrimidin core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The hydroxy and methyl groups are introduced through subsequent functional group modifications.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the hydroxy group to a carbonyl group.

  • Reduction: : Reduction of the pyrido[2,3-d]pyrimidin core.

  • Substitution: : Replacement of the thioacetamide group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Formation of 2-((4-oxo-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide.

  • Reduction: : Production of 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide.

  • Substitution: : Various derivatives depending on the substituent introduced.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Core Heterocycles

Compound Name/ID Core Structure Key Substituents Molecular Weight Yield (%) Melting Point (°C) Reference
Target Compound (BG15629, ) Pyrido[2,3-d]pyrimidine C4-OH, C5/C7-CH3, C2-(N,N-dimethylacetamide-thio) 370.43 N/A N/A
4j () Thieno[2,3-d]pyrimidine C6-benzimidazole, C2-(3-chloro-4-fluorophenylacetamide-thio) ~600* 77 214–215
CRCM5484 () Hexahydropyrido-thienopyrimidine C7-acetyl, C3-furan-2-ylmethyl, C2-(2-methylpyridin-3-ylacetamide-thio) ~550* N/A N/A
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Pyrimidine C4/C6-CH3, C2-(4-methylpyridin-2-ylacetamide-thio) Calculated: 303.39 N/A N/A

*Estimated based on structural complexity.

Key Observations :

  • Core heterocycle: The target compound’s pyrido[2,3-d]pyrimidine core differs from thieno[2,3-d]pyrimidine (4j, ) and pyrimidine () analogs.

Physicochemical Properties

  • Solubility: The hydroxy group at C4 in the target compound may improve aqueous solubility relative to non-polar derivatives (e.g., CRCM5484’s furan-methyl group) .
  • Thermal stability : Melting points of analogs range from 146°C (compound 5, ) to >300°C (4l, ), suggesting that bulky substituents (e.g., benzimidazole in 4j) increase crystalline stability .

Biological Activity

2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide (CAS No. 667887-73-2) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in pharmacology.

  • Molecular Formula : C13H16N4O2S
  • Molecular Weight : 292.36 g/mol
  • Structure : The compound features a pyrido[2,3-d]pyrimidine core with a thioether and a dimethylacetamide moiety.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. A study on related pyrido[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Antitumor Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound A15Apoptosis induction
Compound B20Cell cycle arrest
This compoundTBDTBD

Hepatotoxicity Studies

In vivo studies assessing the hepatotoxic potential of N,N-dimethylacetamide (DMAC), a component of the compound's structure, revealed that prolonged exposure led to liver degeneration but did not significantly increase tumor incidence in laboratory animals . The observed effects included hepatocellular hypertrophy and changes in body weight without a direct correlation to carcinogenicity.

Pharmacokinetics and Metabolism

The metabolism of DMAC has been characterized by its conversion into N-methylacetamide and other metabolites through oxidative pathways. These metabolites are often measured in biological monitoring studies to assess exposure levels among workers handling DMAC .

Case Studies

  • Occupational Exposure : A study involving workers exposed to DMAC in an acrylic fiber plant showed no significant relationship between exposure levels and tumor incidence over a 12-month period. This suggests that while DMAC is associated with certain health risks, its direct carcinogenic potential may be limited under controlled exposure conditions .
  • Animal Studies : In chronic toxicity studies on mice subjected to varying concentrations of DMAC, results indicated no significant increase in tumor incidence despite observed liver changes. This reinforces the need for careful interpretation of hepatotoxic effects versus carcinogenic outcomes .

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